molecular formula C11H16O B15398498 2-Ethyl-4-(propan-2-YL)phenol CAS No. 1634-65-7

2-Ethyl-4-(propan-2-YL)phenol

Cat. No.: B15398498
CAS No.: 1634-65-7
M. Wt: 164.24 g/mol
InChI Key: QNHBKQISWLLWPG-UHFFFAOYSA-N
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Description

2-Ethyl-4-(propan-2-yl)phenol is a substituted phenolic compound characterized by an ethyl group at the ortho (C2) position and an isopropyl group at the para (C4) position on the aromatic ring.

Properties

CAS No.

1634-65-7

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2-ethyl-4-propan-2-ylphenol

InChI

InChI=1S/C11H16O/c1-4-9-7-10(8(2)3)5-6-11(9)12/h5-8,12H,4H2,1-3H3

InChI Key

QNHBKQISWLLWPG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent configurations:

Compound Name Substituents (Position) Key Properties/Activities References
2-Ethyl-4-(propan-2-yl)phenol Ethyl (C2), Isopropyl (C4) Estrogenic potential, moderate hydrophobicity
Carvacrol (2-Methyl-5-(propan-2-yl)phenol) Methyl (C2), Isopropyl (C5) Antifungal activity, membrane disruption
4-(propan-2-yl)phenol Isopropyl (C4) Estrogen receptor affinity
4-Propylphenol Propyl (C4) Higher hydrophobicity (logP ~3.2)
2-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol Cyclic substituent at C4 Read-across analog for toxicity studies

Key Observations :

  • Substituent Position: The placement of alkyl groups significantly impacts bioactivity. For example, carvacrol’s methyl and isopropyl groups at C2 and C5 confer potent antifungal properties via membrane disruption , whereas the ethyl and isopropyl groups in 2-Ethyl-4-(propan-2-yl)phenol may favor estrogenic interactions due to structural mimicry of estradiol .
  • Branching vs. Linear Chains: Branched isopropyl groups (as in 4-(propan-2-yl)phenol) reduce steric hindrance compared to bulkier cyclic substituents (e.g., 2,2,3-trimethylcyclopentenyl), affecting receptor binding and metabolic stability .
Physicochemical Properties

Comparative data on hydrophobicity (logP) and molecular weight:

Compound Molecular Weight (g/mol) Estimated logP Notes
2-Ethyl-4-(propan-2-yl)phenol 178.27 ~3.5 Moderate hydrophobicity
4-Propylphenol 150.22 ~3.2 Linear chain increases solubility
Carvacrol 150.22 ~3.0 Polar hydroxyl group enhances reactivity
4-(propan-2-yl)phenol 150.22 ~2.8 Reduced hydrophobicity vs. ethyl-substituted analogs

Analysis :

  • Linear alkyl chains (e.g., propyl in 4-propylphenol) exhibit higher logP than branched analogs but lower than cyclic derivatives .
Antimicrobial Activity:
  • Carvacrol : Exhibits antifungal activity at 0.5–2.0 mg/mL by disrupting ergosterol biosynthesis and inducing Ca²⁺ stress .
Estrogenic and Toxicological Effects:
  • 4-(propan-2-yl)phenol: Matches subgraphs of estradiol and diethylstilbestrol, indicating estrogen receptor affinity .
  • Toxicity Read-Across : The cyclopentenyl analog (CAS 28219-61-6) is used in safety assessments due to structural and metabolic similarities, suggesting moderate toxicity with possible endocrine disruption .

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